molecular formula C19H20N2O4 B2704717 1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 2188279-48-1

1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2704717
CAS No.: 2188279-48-1
M. Wt: 340.379
InChI Key: LFOQZBSLXDEYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a urea linkage, which is known to enhance biological activity by facilitating interactions with various biological targets. The presence of furan rings and a methoxybenzyl group contributes to its pharmacological profile.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of furan have been reported to inhibit tyrosinase with IC50 values as low as 0.0433 µM .
  • Anticancer Activity : The structural features of urea derivatives allow for interactions with cancer cell pathways. Research indicates that modifications on the phenyl ring can significantly affect cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural elements:

  • Furan Substitution : The presence of di(furan-2-yl) groups has been linked to enhanced interaction with target proteins, possibly through π-stacking or hydrogen bonding.
  • Methoxy Group : The methoxy substitution at the benzyl position has been shown to improve lipophilicity and enhance cellular uptake, thereby increasing the compound's efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:

CompoundTargetActivity (IC50/μM)Mechanism
Compound ATyrosinase0.0433Enzyme inhibition
Compound BSIRT2< 10Enzyme inhibition
Compound CCancer cells (A431)< 5Cytotoxicity
Compound DBacterial strainsMIC < 20Antibacterial

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of urea derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against A431 cells. The study highlighted that modifications in the phenyl ring greatly impacted their efficacy, suggesting that the methoxy group plays a crucial role in enhancing activity against cancer cells .

Case Study 2: Enzyme Inhibition

Research on furan derivatives has shown promising results in inhibiting tyrosinase, an enzyme implicated in various skin disorders and pigmentation issues. The binding affinity and inhibition constants were determined using molecular docking studies, indicating that structural modifications could lead to more potent inhibitors .

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-15-8-6-14(7-9-15)12-20-19(22)21-13-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16H,12-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOQZBSLXDEYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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